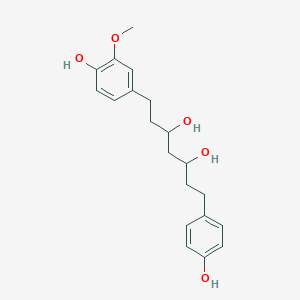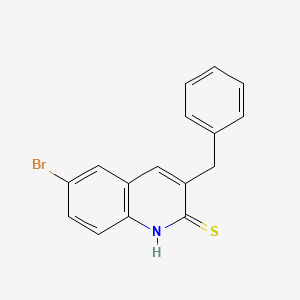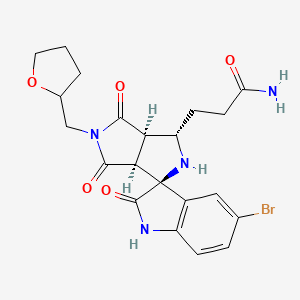
C21H23BrN4O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide involves multiple steps. The initial step typically includes the formation of the hydrazone derivative by reacting 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. This intermediate is then reacted with 2-methylpropyl isocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Allocryptopine: (C21H23NO5)
Tenellin: (C21H23NO5)
Heroin: (C21H23NO5)
Uniqueness
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide: is unique due to the presence of the bromine and nitro groups, which impart distinct chemical properties and reactivity compared to similar compounds .
N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H23BrN4O5 |
|---|---|
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
3-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C21H23BrN4O5/c22-10-3-4-13-12(8-10)21(20(30)24-13)17-16(14(25-21)5-6-15(23)27)18(28)26(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,25H,1-2,5-7,9H2,(H2,23,27)(H,24,30)/t11?,14-,16-,17+,21+/m0/s1 |
Clave InChI |
XYGGUXUYGHAIER-IVQZSHPJSA-N |
SMILES isomérico |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |
SMILES canónico |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





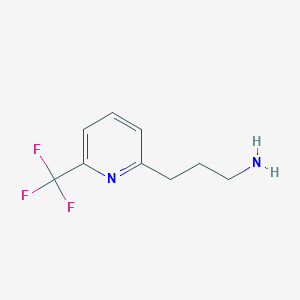

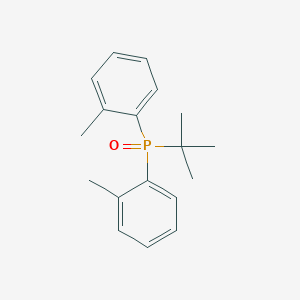
methanone](/img/structure/B12627361.png)
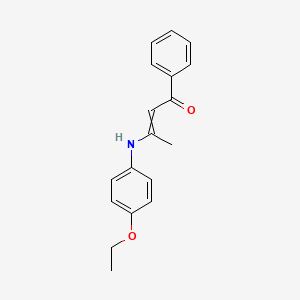
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)


